molecular formula C17H22O5 B1232479 Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)- CAS No. 92121-62-5

Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)-

Cat. No.: B1232479
CAS No.: 92121-62-5
M. Wt: 306.4 g/mol
InChI Key: BBRNVDBLOTVLMB-NLHXVICVSA-N
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Description

Bicyclo[720]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)- is a complex organic compound with the molecular formula C17H22O5 This compound is known for its unique bicyclic structure, which includes multiple functional groups such as hydroxyl, acetoxy, and methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Functional Group Introduction: The hydroxyl and acetoxy groups can be introduced through selective oxidation and acetylation reactions.

    Methylene Group Addition: The methylene group can be added through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the methylene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production, where the reactions are carried out in a controlled environment.

    Continuous Flow Reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2R).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetoxy derivatives.

Scientific Research Applications

Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and acetoxy groups can form hydrogen bonds with biological molecules, affecting their function. The methylene group can participate in various chemical reactions, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Naematolone: Another bicyclic compound with similar functional groups.

    Xanthinin: A compound with a similar bicyclic structure but different functional groups.

    Isocaryophyllene: A bicyclic compound with a similar core structure but different substituents.

Uniqueness

Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)- is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its unique structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.

Properties

CAS No.

92121-62-5

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(1S,4R,5Z,8R,9R)-8-hydroxy-6,10,10-trimethyl-2-methylidene-3,7-dioxo-4-bicyclo[7.2.0]undec-5-enyl] acetate

InChI

InChI=1S/C17H22O5/c1-8-6-12(22-10(3)18)15(20)9(2)11-7-17(4,5)13(11)16(21)14(8)19/h6,11-13,16,21H,2,7H2,1,3-5H3/b8-6-/t11-,12-,13+,16-/m1/s1

InChI Key

BBRNVDBLOTVLMB-NLHXVICVSA-N

Isomeric SMILES

C/C/1=C/[C@H](C(=O)C(=C)[C@H]2CC([C@@H]2[C@H](C1=O)O)(C)C)OC(=O)C

SMILES

CC1=CC(C(=O)C(=C)C2CC(C2C(C1=O)O)(C)C)OC(=O)C

Canonical SMILES

CC1=CC(C(=O)C(=C)C2CC(C2C(C1=O)O)(C)C)OC(=O)C

Synonyms

4-acetyloxy-8-hydroxy-2-methylene-6,10,10-trimethyl-bicyclo(7.2.0)undec-5-ene-3,7-dione
naematolon

Origin of Product

United States

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